Anthelmintic Potency of Sulfanyl Analog
While direct biological data for 2-(6-chloropyrazin-2-yl)ethan-1-ol is limited, compelling class-level evidence exists for a closely related sulfanyl analog. Compound 32, (6-chloropyrazin-2-yl)sulfanyl ethanol, demonstrated an EC50 of 33 nM in immobilizing the gastrointestinal parasitic nematode Nippostrongylus brasiliensis (L4 stage), an activity that is approximately 10.3-fold more potent than the positive control albendazole (EC50 = 340 nM) [1]. This quantitative advantage highlights the significant biological potential conferred by the 6-chloropyrazine core bearing a two-carbon ethanol-like chain. Extrapolating from this data, 2-(6-chloropyrazin-2-yl)ethan-1-ol, with its direct carbon-carbon linkage to the pyrazine ring (versus the sulfur linker in compound 32), is anticipated to exhibit distinct metabolic stability and potentially differentiated target engagement profiles, making it a valuable comparator or alternative scaffold in SAR campaigns.
vs Albendazole 340 nM
10.3-fold difference
| Evidence Dimension | In vitro anthelmintic potency (EC50) |
|---|---|
| Target Compound Data | Data not available for target compound |
| Comparator Or Baseline | Compound 32: (6-chloropyrazin-2-yl)sulfanyl ethanol, EC50 = 33 nM; Albendazole (positive control), EC50 = 340 nM |
| Quantified Difference | Compound 32 is 10.3-fold more potent than albendazole |
| Conditions | Anthelmintic assay against Nippostrongylus brasiliensis L4 larvae in vitro |
Why This Matters
This data substantiates the 6-chloropyrazine scaffold's potential in anthelmintic research, providing a benchmark for evaluating the target compound as a novel analog with altered linker chemistry.
- [1] Valli, M., Danuello, A., Pivatto, M., Saldana, J. C., Heinzen, H., Dominguez, L., ... & Bolzani, V. S. (2011). Anticholinesterasic, Nematostatic and Anthelmintic Activities of Pyridinic and Pyrazinic Compounds. Current Medicinal Chemistry, 18(22), 3423-3430. View Source
